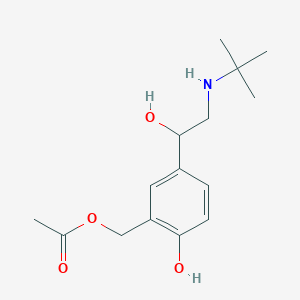

Salbutamol acetate

概要

説明

Salbutamol, also known as Albuterol, is a beta-2 adrenergic receptor agonist used to treat asthma, bronchitis, COPD, and prevent exercise-induced bronchospasms . It is 29 times more selective for beta2 receptors than beta1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart .

Synthesis Analysis

In a synthesis process, 70ml acetone, 0.4ml vitriol oil, and 10g compound (2) are added to a reaction flask. The mixture is stirred at 25-30°C for 8 hours, then 2ml triethylamine is added to regulate pH=7-7.5. The mixture is evaporated to dry, then 50ml methylene dichloride and 30ml water are added, and the mixture is stirred for extraction for 10 minutes. The dichloromethane layer is evaporated to dry, and in the concentrated raffinate, 50ml sherwood oil is added. The mixture is heated to 50°C for stirring and dissolving, then cooled to 0-5°C for stirring and crystallizing for 2 hours .

Molecular Structure Analysis

Salbutamol is formulated as a racemic mixture of the R- and S-isomers. The R-isomer has 150 times greater affinity for the beta2-receptor than the S-isomer, and the S-isomer has been associated with toxicity . The substances used contain one or more stereogenic centers in their structure, and their enantiomers exhibit different pharmacological properties .

Chemical Reactions Analysis

Salbutamol has been extensively explored in terms of pharmacodynamics and pharmacokinetics since its introduction into the pharmaceutical market .

Physical And Chemical Properties Analysis

Salbutamol has an average molecular weight of 239.3107 and a chemical formula of C13H21NO3 . It appears as a white crystalline powder that is odorless and almost tasteless .

科学的研究の応用

Beta-Adrenoceptive Receptor Stimulant

Salbutamol is recognized for its role as a β-adrenoceptive receptor stimulant. Studies have shown that in animals, salbutamol is slightly less active than isoprenaline in preventing bronchial smooth muscle spasm but is considerably less active as a cardiac stimulant. This suggests its selectivity for respiratory applications over cardiovascular effects (Cullum, Farmer, Jack, & Levy, 1969).

Photophysical and Photochemical Properties

Research into the photophysical and photochemical properties of salbutamol has revealed that sunlight can degrade the compound, leading to the formation of products that might be more toxic than salbutamol itself. This is particularly relevant in environmental studies, as salbutamol has been detected in natural water systems (Dodson et al., 2011).

Analytical Methods in Plasma

The development of analytical methods for determining salbutamol concentrations in plasma is significant for assessing its toxicity and optimizing treatment efficacy. This has applications in clinical trials and toxicity assessments (Thuan & Linh, 2019).

Stability in Solutions

Investigations into salbutamol's stability in various solutions have been conducted to ensure accurate quantitative analyses, as degradation in standard solutions or urine can lead to incorrect values. This is critical for fields like clinical and doping analyses (Garrido et al., 2013).

Enantioselective Disposition

The enantioselective disposition of salbutamol, where the activity primarily resides in the (-)R enantiomer, has been studied. These findings are relevant for understanding the drug's metabolism and potential differential effects of its enantiomers (Boulton & Fawcett, 1996).

NMR-Based Metabonomic Approach

Nuclear magnetic resonance (NMR)-based metabonomic approaches have been applied to detect illicit salbutamol usage in cattle. This method provides insights into potential biomarkers and is significant for food safety and animal welfare (Tang et al., 2016).

作用機序

Target of Action

Salbutamol, also known as Albuterol , is a short-acting, selective beta2-adrenergic receptor agonist . It is 29 times more selective for beta2 receptors than beta1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart . The R-isomer of Salbutamol has 150 times greater affinity for the beta2-receptor than the S-isomer .

Mode of Action

Salbutamol works by stimulating the beta-2 adrenoceptors in your bronchial muscles, which are the smooth muscles lining the two large tubes (bronchi) that carry air from your windpipe (trachea) to your lungs . This interaction with its targets results in the relaxation of bronchial smooth muscle, inhibition of bronchial smooth muscle contraction, and subsequent bronchodilation .

Biochemical Pathways

Salbutamol’s therapeutic effect is based on its potent smooth muscle relaxant properties, which allow the inhibition of bronchial smooth muscle contraction and subsequent bronchodilation . It activates the beta-2 receptor on the muscles surrounding the airways, imitating β2 adrenergics .

Pharmacokinetics

It may also be metabolized by oxidative deamination and/or conjugation with glucuronide . Salbutamol is ultimately excreted in the urine as free drug and as the metabolite . The elimination half-life of Salbutamol is between 3.8–6 hours when inhaled and 5–7.2 hours when taken orally .

Result of Action

The molecular and cellular effects of Salbutamol’s action result in the opening up of the medium and large airways in the lungs . It is a short-acting β2 adrenergic receptor agonist that causes relaxation of airway smooth muscle . This leads to bronchodilation, or the widening of the bronchi, which allows for increased airflow and improved breathing .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Salbutamol. For instance, the propellants in metered-dose inhalers (MDIs) are powerful greenhouse gases, which account for approximately 13% of the NHS’s carbon footprint related to the delivery of care . Most MDI use is in salbutamol relievers in patients with poorly controlled disease . The UK lags behind Europe in this regard, with greater reliance on salbutamol MDI and correspondingly greater greenhouse gas emissions . Strategies that replace overuse of reliever MDIs with regimes emphasizing inhaled corticosteroids have the potential to improve asthma control alongside significant reductions in greenhouse gas emissions .

Safety and Hazards

将来の方向性

Salbutamol is an essential medication in the management of respiratory conditions such as asthma and COPD . However, if your breathing suddenly becomes more difficult after using salbutamol, it is recommended to contact your healthcare provider immediately . The World Health Organization (WHO) ranks salbutamol as one of the most effective and safest medicines essential to healthcare systems .

特性

IUPAC Name |

[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-10(17)20-9-12-7-11(5-6-13(12)18)14(19)8-16-15(2,3)4/h5-7,14,16,18-19H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFWQUNNFLNQDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salbutamol acetate | |

CAS RN |

1420043-41-9 | |

| Record name | 1420043-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

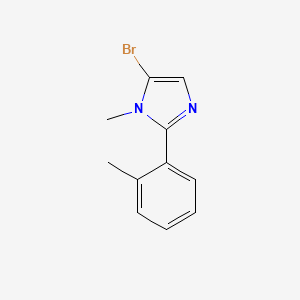

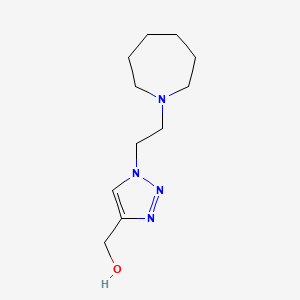

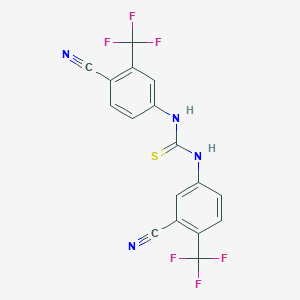

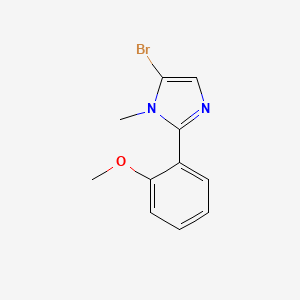

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-bromothiophen-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6594835.png)

![7-bromo-5-methoxy-2-oxo-3,3a,8,10-tetrahydro-2H-4-oxa-9-azacyclohepta[def]fluorene-9(3a1H)-carbaldehyde](/img/structure/B6594838.png)